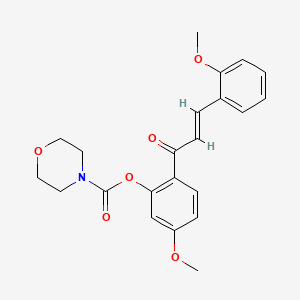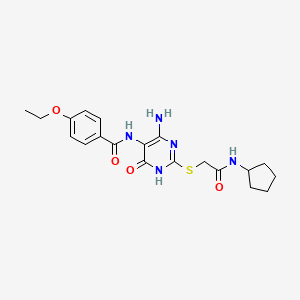![molecular formula C17H19N3O B2622193 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea CAS No. 2097915-85-8](/img/structure/B2622193.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea involves the inhibition of specific enzymes and receptors that are involved in the development and progression of various diseases. It has been found to inhibit the activity of protein kinases, which play a role in cancer cell growth and division. It also inhibits the activity of beta-secretase, which is involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of certain biomarkers that are associated with cancer and Alzheimer's disease. It also reduces inflammation and oxidative stress in the brain, which are associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition of specific pathways that are involved in disease development and progression. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for research on 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea. One direction is to further investigate its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve yield and purity of the product. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea involves the reaction of 6-cyclopropyl-3-pyridinemethanol with 2-methylphenyl isocyanate in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea has been found to have potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease. In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-3-5-15(12)20-17(21)19-11-13-6-9-16(18-10-13)14-7-8-14/h2-6,9-10,14H,7-8,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUROMBGRJQFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

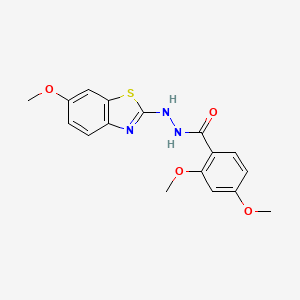
![8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2622112.png)
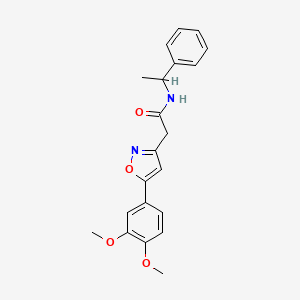
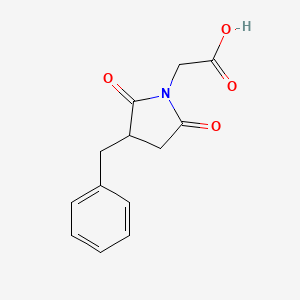
![N-(2,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2622118.png)
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)


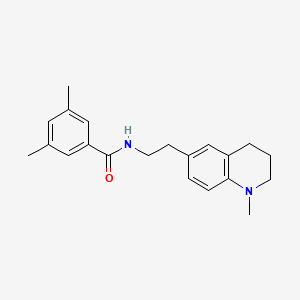

![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2622129.png)
![N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B2622130.png)
